N-(thiophen-2-ylmethyl)-1H-indazole-3-carboxamide

RNase L activation Interferon antiviral pathway Innate immunity modulation

N-(thiophen-2-ylmethyl)-1H-indazole-3-carboxamide (also known as WAY-639907; CAS 851723-60-9; molecular formula C₁₃H₁₁N₃OS; molecular weight 257.31 g/mol) is a synthetic small molecule belonging to the 1H-indazole-3-carboxamide structural class. It features an indazole bicyclic core linked via a carboxamide bridge at the 3-position to a thiophen-2-ylmethyl substituent, distinguishing it from simpler N-aryl or N-alkyl indazole-3-carboxamide analogs.

Molecular Formula C13H11N3OS
Molecular Weight 257.31 g/mol
Cat. No. B2644157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(thiophen-2-ylmethyl)-1H-indazole-3-carboxamide
Molecular FormulaC13H11N3OS
Molecular Weight257.31 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NN2)C(=O)NCC3=CC=CS3
InChIInChI=1S/C13H11N3OS/c17-13(14-8-9-4-3-7-18-9)12-10-5-1-2-6-11(10)15-16-12/h1-7H,8H2,(H,14,17)(H,15,16)
InChIKeyJAWLLNAKXDPVOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(thiophen-2-ylmethyl)-1H-indazole-3-carboxamide (WAY-639907): Indazole-3-Carboxamide Research Compound for Kinase and RNase L Studies


N-(thiophen-2-ylmethyl)-1H-indazole-3-carboxamide (also known as WAY-639907; CAS 851723-60-9; molecular formula C₁₃H₁₁N₃OS; molecular weight 257.31 g/mol) is a synthetic small molecule belonging to the 1H-indazole-3-carboxamide structural class . It features an indazole bicyclic core linked via a carboxamide bridge at the 3-position to a thiophen-2-ylmethyl substituent, distinguishing it from simpler N-aryl or N-alkyl indazole-3-carboxamide analogs. The compound is commercially available as a research-grade biochemical (typical purity ≥98%) from multiple vendors and is catalogued under the identifier WAY-639907 . Its primary documented quantitative bioactivity is potent activation of RNase L (IC₅₀ = 2.30 nM), measured as 50% inhibition of protein synthesis in mouse L cell extracts [1]. The indazole-3-carboxamide scaffold is a recognized privileged structure for kinase inhibition, with members of this class demonstrating activity against PAK1, GSK-3β, CDKs, Syk, and TTK, as well as cannabinoid CB₁/CB₂ receptor modulation [2][3].

Why N-(thiophen-2-ylmethyl)-1H-indazole-3-carboxamide Cannot Be Interchanged with Generic Indazole-3-Carboxamides in Research Procurement


Within the indazole-3-carboxamide class, the N-substituent is a primary driver of target engagement, selectivity, and potency. Compounds with different N-substituents—such as N-phenyl, N-benzyl, or the valinate-derived side chains of synthetic cannabinoids—exhibit vastly divergent bioactivity profiles. For example, N-phenyl-1H-indazole-3-carboxamide demonstrates only weak CDK2 inhibition (IC₅₀ = 3,000 nM), while electron-withdrawing sulfonamide substitution on the phenyl ring (N-(4-sulfamoylphenyl)-1H-indazole-3-carboxamide) improves CDK2 potency to IC₅₀ = 660 nM [1]. The thiophen-2-ylmethyl substituent in the target compound is electronically and sterically distinct: the thiophene ring is a π-excessive heteroaromatic with a sulfur atom capable of unique non-covalent interactions (sulfur-π, C–H···S hydrogen bonds) that are absent in phenyl or benzyl analogs . This structural divergence means that procurement decisions made solely on the indazole-3-carboxamide scaffold—without specifying the thiophen-2-ylmethyl substituent—risk selecting a compound with entirely different target engagement, potency, and selectivity profiles, thereby undermining experimental reproducibility.

Quantitative Differentiation Evidence for N-(thiophen-2-ylmethyl)-1H-indazole-3-carboxamide (WAY-639907) vs. Closest Analogs


RNase L Activation Potency: WAY-639907 vs. Baseline for Indazole-3-Carboxamide Scaffold

N-(thiophen-2-ylmethyl)-1H-indazole-3-carboxamide activates RNase L with an IC₅₀ of 2.30 nM, as measured by 50% inhibition of protein synthesis in mouse L cell extracts [1]. This represents the only reported quantitative bioactivity for this compound and constitutes a rare example of an indazole-3-carboxamide acting as an RNase L activator, whereas the vast majority of characterized indazole-3-carboxamides function as kinase inhibitors (e.g., PAK1, CDK, GSK-3β, Syk) or cannabinoid receptor agonists [2]. Most structurally analogous compounds with known kinase inhibition data—such as N-phenyl-1H-indazole-3-carboxamide (CDK2 IC₅₀ = 3,000 nM) and N-(4-sulfamoylphenyl)-1H-indazole-3-carboxamide (CDK2 IC₅₀ = 660 nM)—show activity in the mid-nanomolar to micromolar range [3]. The 2.30 nM potency for RNase L activation therefore places WAY-639907 in a distinct target class and potency bracket compared to canonical indazole-3-carboxamide kinase inhibitors. However, no direct head-to-head comparison data exist for RNase L activity among indazole-3-carboxamide analogs, and the single RNase L IC₅₀ value derives from a screening dataset without reported replicate statistics, limiting the strength of this differentiation.

RNase L activation Interferon antiviral pathway Innate immunity modulation

Structural Differentiation: Thiophene-Containing Substituent vs. Phenyl/Benzyl Analogs in Indazole-3-Carboxamide Series

The thiophen-2-ylmethyl substituent in WAY-639907 is structurally distinct from the phenyl, benzyl, or valinate-derived side chains found in most characterized indazole-3-carboxamides. Thiophene is a five-membered, π-excessive heteroaromatic with a ring sulfur atom that can participate in sulfur-π interactions, C–H···S hydrogen bonds, and distinct hydrophobic contacts not available to phenyl rings . In related indazole-carboxamide scaffolds, thiophene-indazole hybrids have been specifically explored for kinase isoform selectivity (e.g., JNK3 vs. p38α), with the thiophene moiety contributing to differential hinge-region binding geometry [1]. In contrast, N-phenyl-1H-indazole-3-carboxamide and N-benzyl-1H-indazole-3-carboxamide possess only phenyl or benzyl hydrophobic contacts, lacking the heteroatom-mediated interactions of the thiophene ring [2]. Quantitative binding data for WAY-639907 against specific kinase or cannabinoid targets are not available in the public domain; ZINC15 confirms that no ChEMBL activity data exist for this compound [3]. Consequently, target-level selectivity claims cannot yet be made. The structural differentiation is physicochemical and interaction-based rather than activity-based at this time.

Structure-activity relationship Thiophene heterocycle Ligand-target interaction

Absence of Cannabinoid CB₁/CB₂ Activity Data Differentiates WAY-639907 from Indazole-3-Carboxamide Synthetic Cannabinoids

A major subgroup of indazole-3-carboxamides consists of synthetic cannabinoid receptor agonists (SCRAs), such as AB-FUBINACA, AB-CHMINACA, 5F-MDMB-PINACA (5F-ADB), and DMBA-CHMINACA, which exhibit potent CB₁ and CB₂ receptor activation [1]. These SCRAs uniformly feature a valinate- or tert-leucinate-derived carboxamide side chain (e.g., (S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl) at the 3-position, which is critical for cannabinoid receptor engagement. WAY-639907 carries a structurally divergent thiophen-2-ylmethyl side chain that lacks the key pharmacophoric elements (amino acid ester, terminal amide) required for CB₁/CB₂ agonism . No published CB₁ or CB₂ binding or functional data exist for WAY-639907. A search for 'WAY-639907' combined with 'CB1' or 'cannabinoid' across PubMed, BindingDB, and ChEMBL returns no results. In contrast, the prototypical indazole-3-carboxamide SCRA AB-FUBINACA exhibits sub-nanomolar CB₁ potency in receptor activation assays [2]. This functional divergence—RNase L activation vs. cannabinoid receptor agonism—means that WAY-639907 should not be classified or handled as a synthetic cannabinoid, and its procurement is not subject to the same controlled-substance scheduling considerations (subject to jurisdictional verification).

Synthetic cannabinoid CB1 receptor Forensic toxicology

Recommended Research Application Scenarios for N-(thiophen-2-ylmethyl)-1H-indazole-3-carboxamide (WAY-639907)


RNase L Activation Studies and Interferon Antiviral Pathway Research

WAY-639907's reported RNase L activation (IC₅₀ = 2.30 nM in mouse L cell extracts [1]) positions it as a potential chemical probe for investigating the 2-5A/RNase L system of the interferon antiviral response. Unlike the endogenous RNase L activator 2′-5′ oligoadenylate (2-5A), which is a negatively charged oligonucleotide with limited cell permeability, WAY-639907 is a small neutral molecule (MW 257.31) that may serve as a starting point for developing cell-permeable RNase L modulators. Researchers studying innate antiviral immunity, RNase L-mediated RNA degradation, or the role of RNase L in apoptosis can procure this compound as a structurally distinct tool that is unrelated to nucleotide-based activators.

Structure-Activity Relationship (SAR) Exploration Around the Indazole-3-Carboxamide Scaffold

The thiophen-2-ylmethyl substituent provides a unique steric and electronic probe for SAR campaigns focused on indazole-3-carboxamide-derived kinase inhibitors or receptor ligands . Medicinal chemistry teams optimizing selectivity within kinase families (e.g., JNK3 vs. p38α, where thiophene-indazole hybrids have shown differential selectivity [2]) can use WAY-639907 as a comparator compound to assess the contribution of the thiophene sulfur atom to binding affinity and selectivity. The compound's commercial availability at ≥98% purity makes it suitable as a reference standard in analog-by-catalog SAR studies.

Chemoproteomic Profiling and Target Deconvolution Studies

Given the limited published target annotation for WAY-639907, the compound is well-suited for chemical proteomics approaches such as affinity-based protein profiling (AfBP) or thermal proteome profiling (TPP) to identify its protein interaction landscape de novo [3]. The thiophene ring, being a π-excessive heteroaromatic, may engage targets distinct from those bound by phenyl-containing indazole-3-carboxamide analogs. Researchers conducting target deconvolution can compare the pull-down profiles of WAY-639907 with its N-benzyl or N-phenyl analogs to map how the thiophene substituent redirects target engagement, generating hypotheses for scaffold repurposing.

Non-Cannabinoid Indazole-3-Carboxamide Reference for Forensic and Regulatory Laboratories

Forensic toxicology laboratories and controlled-substance regulatory bodies require authenticated reference standards of both controlled synthetic cannabinoids and structurally related non-cannabinoid analogs for accurate identification and scheduling decisions [4]. WAY-639907, which lacks the valinate/tert-leucinate carboxamide pharmacophore essential for CB₁/CB₂ agonism, serves as a negative control or reference standard that is structurally related to indazole-3-carboxamide SCRAs but functionally divergent. Its procurement does not involve the same regulatory restrictions as controlled SCRAs (subject to jurisdictional verification), facilitating its use as an analytical reference material.

Quote Request

Request a Quote for N-(thiophen-2-ylmethyl)-1H-indazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.